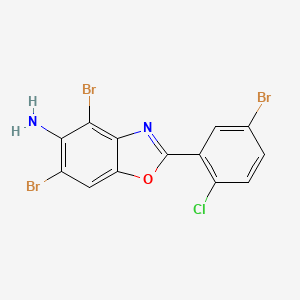
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole, followed by amination to introduce the amine group at the 5-position. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the benzoxazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and benzoxazole ring. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dibromo-2-(5-chloro-2-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(5-bromo-2-fluorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(5-bromo-2-methylphenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of halogen atoms and the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Propriétés
Numéro CAS |
637303-18-5 |
|---|---|
Formule moléculaire |
C13H6Br3ClN2O |
Poids moléculaire |
481.36 g/mol |
Nom IUPAC |
4,6-dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Br3ClN2O/c14-5-1-2-8(17)6(3-5)13-19-12-9(20-13)4-7(15)11(18)10(12)16/h1-4H,18H2 |
Clé InChI |
TWYQNYQDGMXEBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





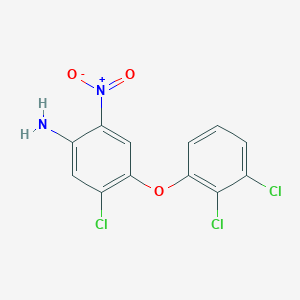
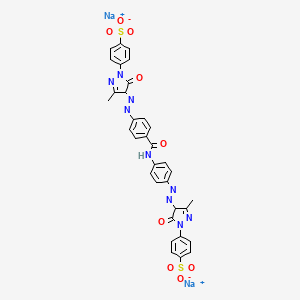
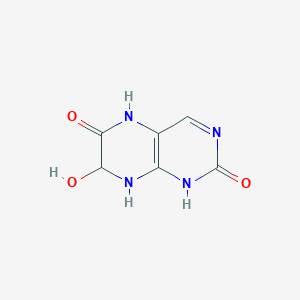

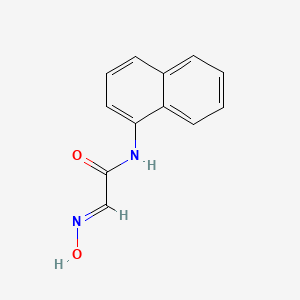
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
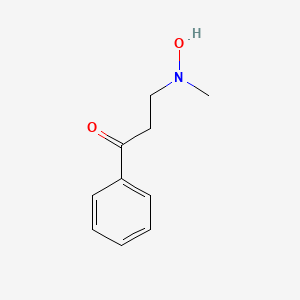
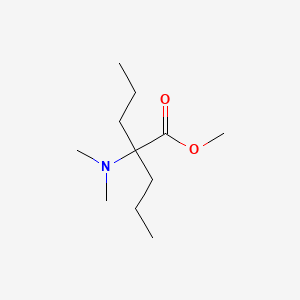
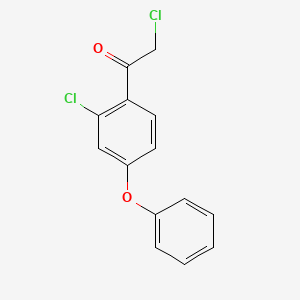
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
